(8-Bromo-5-fluoroquinolin-2-yl)methanol
Description
(8-Bromo-5-fluoroquinolin-2-yl)methanol is a brominated and fluorinated quinoline derivative with a hydroxymethyl (-CH2OH) functional group at position 2 of the quinoline ring. Its molecular formula is C₁₀H₈BrFNO, and its molecular weight is approximately 257.09 g/mol (calculated by adding fluorine’s atomic mass to the analogous compound "(8-bromoquinolin-5-yl)methanol" (C₁₀H₈BrNO, 238.09 g/mol) from ). The bromine and fluorine substituents at positions 8 and 5, respectively, modulate electronic and steric properties, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity. This compound is structurally relevant in medicinal chemistry and materials science due to quinoline’s role as a pharmacophore and its utility in coordination chemistry .
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
(8-bromo-5-fluoroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H7BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-4,14H,5H2 |
InChI Key |
KQVLBDVPZZJAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1CO)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-5-fluoroquinolin-2-yl)methanol typically involves the bromination and fluorination of quinoline derivativesThe reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-5-fluoroquinolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinoline ketones.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
(8-Bromo-5-fluoroquinolin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of (8-Bromo-5-fluoroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The hydroxymethyl group in the target compound enhances hydrophilicity compared to ketone-bearing analogs like 5-Bromo-8-fluoroquinolin-2(1H)-one. This difference may affect solubility and bioavailability in drug design contexts .
Substituent Position Effects: Swapping bromine and fluorine positions (e.g., 5-Bromo-8-fluoroquinolin-2(1H)-one vs. the target compound) reduces steric hindrance at position 8 but alters electronic distribution. This impacts binding affinity in receptor-ligand interactions . Methyl substitution at position 5 (as in 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one) introduces steric bulk, which may hinder rotational freedom or intermolecular packing in crystallographic applications .
Similarity Indices: The highest similarity (0.91) is observed with 5-Bromo-8-fluoroquinolin-2(1H)-one, reflecting shared halogen and heterocyclic features. The lower score (0.87) for 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one highlights the impact of methyl substitution and fluorine position .
Broader Context of Quinoline Derivatives
Additional structurally related compounds include:
- 8-Bromo-5-nitroisoquinoline (C₉H₅BrN₂O₂): Features a nitro group at position 5, which strongly withdraws electrons, reducing aromatic reactivity compared to fluoro-substituted analogs .
- 8-Bromo-4-chloroquinazoline (C₈H₄BrClN₂): Replacement of the quinoline scaffold with quinazoline alters π-stacking interactions and metal-coordination behavior .
Research Implications
- Medicinal Chemistry: The hydroxymethyl group in this compound offers a site for prodrug derivatization or covalent inhibitor design, unlike ketone-bearing analogs.
- Materials Science : Fluorine’s electronegativity and bromine’s polarizability make this compound a candidate for optoelectronic materials, though methylated analogs may offer better crystallinity .
Biological Activity
(8-Bromo-5-fluoroquinolin-2-yl)methanol is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is a derivative of quinoline, characterized by the presence of bromine and fluorine substituents. These modifications are known to influence the compound's biological activity, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Moderate activity observed |
| Escherichia coli | 4 µg/mL | Effective against resistant strains |
| Pseudomonas aeruginosa | 32 µg/mL | Limited activity noted |
| Klebsiella pneumoniae | 8 µg/mL | Moderate susceptibility |
The compound exhibited varying degrees of activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli . However, its efficacy against Pseudomonas aeruginosa was limited, indicating a need for further optimization.
The mechanism by which this compound exerts its antimicrobial effects is primarily linked to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. Inhibition leads to cell death or growth arrest.
Case Study: Inhibition of DNA Gyrase
In a study analyzing the inhibition of DNA gyrase in E. coli , this compound showed an IC50 value of 0.49 µM, suggesting potent inhibitory effects compared to other fluoroquinolone derivatives .
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine in the structure enhances lipophilicity and improves penetration through bacterial membranes. Modifications at the C3 and C8 positions have shown to significantly affect antibacterial potency.
Table 2: Structure-Activity Relationship
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C3 | Methyl | Increased potency |
| C8 | Fluorine | Enhanced membrane penetration |
| C2 | Hydroxyl | Reduced activity |
These findings indicate that strategic modifications can lead to improved antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
